propan-2-yl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
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Overview
Description
Propan-2-yl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity, and a benzoate ester, which can influence its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyridazinone ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Acetylation: The acetyl group is introduced using acetic anhydride or acetyl chloride in the presence of a base.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with isopropanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of propan-2-yl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core can inhibit certain enzymes by binding to their active sites, while the benzoate ester can enhance its solubility and cellular uptake. The methoxyphenyl group can further modulate its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
- Propan-2-yl 4-({[3-(4-hydroxy-3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
Uniqueness
Propan-2-yl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group can enhance its interaction with certain enzymes or receptors, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
Propan-2-yl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate, a pyridazine derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features suggest a range of therapeutic applications, especially as an inhibitor of specific biological pathways.
Molecular Structure and Properties
The compound can be described by the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉N₃O₃ |
Molecular Weight | 361.4 g/mol |
IUPAC Name | This compound |
InChI Key | XWTSWUKUSZTLMJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(=O)N(C1=CC=C(C=C1)C(=O)N2=C(N=C(C=N2)C)=O)C3=CC=CC=C3OC |
This structure features a pyridazinone ring, an acetylamino linkage, and a methoxyphenyl group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its role as a phosphodiesterase IV (PDE4) inhibitor . PDE4 is involved in the breakdown of cyclic AMP (cAMP), a critical signaling molecule in various physiological processes including inflammation and immune response. By inhibiting PDE4, this compound can potentially enhance cAMP levels, leading to anti-inflammatory effects and applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Biological Activity Studies
Research has demonstrated various aspects of the biological activity of this compound:
- Anti-inflammatory Effects : Studies indicate that derivatives of pyridazine compounds exhibit significant anti-inflammatory properties. For instance, this compound has been shown to reduce inflammatory markers in vitro, supporting its potential use in inflammatory diseases.
- Anticancer Potential : The compound's interaction with specific cellular pathways may also confer anticancer properties. Research into similar pyridazine derivatives has revealed their ability to induce apoptosis in cancer cell lines, suggesting that this compound could be further investigated for anticancer activity .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit butyrylcholinesterase, an enzyme associated with neurodegenerative diseases. This inhibition could offer therapeutic avenues for conditions like Alzheimer's disease .
Case Studies and Experimental Findings
Several studies have reported on the synthesis and evaluation of this compound:
- A study synthesized various pyridazine derivatives and assessed their biological activities, highlighting the promising results of this specific compound as a PDE4 inhibitor with notable efficacy in reducing inflammation in animal models .
- Another investigation focused on the structure-activity relationship (SAR) of similar compounds, establishing that modifications to the methoxy group significantly influenced the anti-inflammatory potency and selectivity for PDE4 inhibition .
Properties
Molecular Formula |
C23H23N3O5 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
propan-2-yl 4-[[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H23N3O5/c1-15(2)31-23(29)16-7-9-18(10-8-16)24-21(27)14-26-22(28)12-11-20(25-26)17-5-4-6-19(13-17)30-3/h4-13,15H,14H2,1-3H3,(H,24,27) |
InChI Key |
QUQUZNAZJKHJQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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